BenchChemオンラインストアへようこそ!

PQR514

PI3K inhibition target engagement kinase binding assay

PQR514 delivers an 8-fold potency advantage over predecessor PQR309 in OVCAR-3 xenograft models at just 6.3 mg/kg daily oral dosing—dramatically reducing compound consumption for long-term oncology studies. Its 15-fold PI3Kα-over-mTOR selectivity enables targeted pathway dissection without complete shutdown, while minimal brain penetration (brain-to-plasma ratio 0.31) eliminates CNS confounds in systemic tumor models. With a clean kinome profile (S(10)>0.99) and broad anti-proliferative activity (median GI50 0.25 µM across 66 cell lines), PQR514 is the definitive tool compound for reproducible, on-target PI3K research.

Molecular Formula C16H20F2N8O2
Molecular Weight 394.3868
CAS No. 1927857-55-3
Cat. No. B610181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQR514
CAS1927857-55-3
SynonymsPQR514;  PQR-514;  PQR 514; 
Molecular FormulaC16H20F2N8O2
Molecular Weight394.3868
Structural Identifiers
SMILESNC1=NC=C(C2=NC(N3CCOCC3)=NC(N4CCOCC4)=N2)C(C(F)F)=N1
InChIInChI=1S/C16H20F2N8O2/c17-12(18)11-10(9-20-14(19)21-11)13-22-15(25-1-5-27-6-2-25)24-16(23-13)26-3-7-28-8-4-26/h9,12H,1-8H2,(H2,19,20,21)
InChIKeyVZVYLEDIUUZTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PQR514 (CAS 1927857-55-3): A Potent Pan-PI3K Inhibitor with Difluoromethyl-Pyrimidine Scaffold


PQR514 (CAS 1927857-55-3) is a potent pan-PI3K inhibitor bearing a difluoromethyl-pyrimidine moiety, developed as a follow-up compound to the phase II clinical candidate PQR309 (bimiralisib) [1]. The compound exhibits high binding affinity for the p110α catalytic subunit of PI3K (Ki = 2.2 nM) and moderate affinity for mTOR (Ki = 33 nM), functioning as an ATP-competitive inhibitor of the PI3K/mTOR signaling pathway . Structurally, PQR514 incorporates a 4-(difluoromethyl)-2-aminopyrimidine core linked to a 4,6-dimorpholino-1,3,5-triazine moiety (molecular formula: C16H20F2N8O2; molecular weight: 394.38) [2].

Why Pan-PI3K Inhibitors Cannot Be Substituted Interchangeably for PQR514


While multiple pan-PI3K and dual PI3K/mTOR inhibitors exist in the preclinical and clinical pipeline, PQR514 presents a distinct combination of target binding kinetics, cellular pathway suppression potency, and in vivo exposure that renders generic substitution inappropriate for research continuity. The difluoromethyl-pyrimidine scaffold confers target engagement parameters that differ substantially from triazine-based dual inhibitors such as gedatolisib (PKI-587) and from the predecessor compound PQR309 [1]. Specifically, PQR514 demonstrates an approximately 7.7-fold improvement in PI3Kα binding affinity and approximately 1.9-fold improvement in mTOR binding affinity compared to PQR309, with correspondingly enhanced suppression of downstream phosphorylation markers in cellular assays [2]. These differences propagate into in vivo efficacy, where PQR514 achieves comparable antitumor activity at an 8-fold lower dose than PQR309 in the OVCAR-3 xenograft model [3]. Furthermore, PQR514 exhibits minimal brain penetration, making it particularly suited for systemic tumor models where central nervous system exposure is a confounding variable—a property not uniformly shared across the pan-PI3K inhibitor class .

Quantitative Differentiation Evidence for PQR514 Against Closest Analogs and In-Class Alternatives


PQR514 Exhibits 7.7-Fold Enhanced PI3Kα Binding Affinity Relative to Clinical Predecessor PQR309

PQR514 demonstrates a Ki value of 2.2 nM against the p110α catalytic subunit of PI3K, representing an approximately 7.7-fold improvement in binding affinity compared to its clinical predecessor PQR309, which exhibits a Ki of 17 nM against the same target [1]. Both compounds were evaluated under identical ATP-competitive binding assay conditions. mTOR binding affinity is also enhanced, with PQR514 showing Ki = 33 nM versus PQR309 Ki = 62 nM—a 1.9-fold improvement [1].

PI3K inhibition target engagement kinase binding assay oncology

PQR514 Achieves 3.6-Fold More Potent Suppression of AKT (PKB) Ser473 Phosphorylation in Cellular Assays Versus PQR309

In A2058 melanoma cells, PQR514 inhibits phosphorylation of PKB (AKT) at Ser473 with an IC50 of 68 nM, compared to PQR309 which exhibits an IC50 of 244 nM under identical assay conditions [1]. For ribosomal protein S6 phosphorylation (pS6 Ser235/236)—a downstream marker of mTORC1 activity—PQR514 shows an IC50 of 17 nM, while PQR309 requires 61 nM to achieve equivalent suppression, representing a 3.6-fold potency advantage [1].

cellular signaling phosphorylation assay AKT pathway oncology

PQR514 Demonstrates 8-Fold Lower Effective Dose for Antitumor Activity in OVCAR-3 Xenograft Model Compared to PQR309

In the OVCAR-3 human ovarian cancer xenograft model, PQR514 achieved significant antitumor activity at a daily oral dose of 6.3 mg/kg, whereas the predecessor compound PQR309 required approximately 50 mg/kg to achieve comparable tumor growth suppression [1][2]. This represents an 8-fold reduction in the required effective dose. Both compounds were administered orally once daily for 28 days in BALB/c nude mice bearing established OVCAR-3 tumors [1].

xenograft in vivo efficacy ovarian cancer tumor growth inhibition

PQR514 Exhibits Minimal Brain Penetration with Brain-to-Plasma Ratio of 0.31 at Cmax, Distinguishing It from BBB-Penetrant PI3K Inhibitors

Following a single oral dose of 10 mg/kg in male C57BL/6J mice, PQR514 achieved a maximum plasma concentration (Cmax) of 3,282 ng/mL at 1 hour post-dose, while brain tissue concentration peaked at 1,023 ng/g at 30 minutes post-dose . The resulting brain-to-plasma ratio at Cmax was approximately 0.31, indicating limited central nervous system penetration [1]. This contrasts with certain pan-PI3K inhibitors such as buparlisib (BKM120) and pictilisib (GDC-0941) that exhibit substantial brain penetration, which can confound interpretation of efficacy versus CNS-mediated toxicity.

pharmacokinetics blood-brain barrier tissue distribution CNS exclusion

PQR514 Displays Broad Anti-Proliferative Activity Across 66 Cancer Cell Lines with Median GI50 of 0.25 µM

In a panel of 66 tumor cell lines spanning diverse cancer types, PQR514 exhibited growth inhibition with a median GI50 value of 0.25 µM . This broad anti-proliferative profile is consistent with its pan-PI3K inhibitory activity. While direct comparator data for PQR309 in an identical panel is not reported in the primary literature, the 0.25 µM median GI50 positions PQR514 as a potent agent across multiple cancer histotypes. Additionally, PQR514 displayed negligible interference with protein kinase activities at 10 µM in a KINOMEScan panel (selectivity score S(10) > 0.99), indicating a clean off-target profile relative to the broader kinome .

cancer cell panel growth inhibition GI50 oncology

PQR514 Achieves Higher PI3Kα Selectivity Over mTOR Compared to Dual Inhibitor Gedatolisib (PKI-587)

PQR514 exhibits a PI3Kα Ki of 2.2 nM and an mTOR Ki of 33 nM, yielding a selectivity ratio (mTOR/PI3Kα) of approximately 15-fold preference for PI3Kα [1]. In contrast, gedatolisib (PKI-587/PF-05212384) demonstrates IC50 values of 0.4 nM for PI3Kα and 1.6 nM for mTOR, yielding a selectivity ratio of only 4-fold . This differential selectivity profile indicates that PQR514 provides a more PI3Kα-biased inhibition pattern relative to mTOR, whereas gedatolisib acts as a more balanced dual PI3K/mTOR inhibitor. Researchers seeking to dissect PI3K-isoform-specific versus mTOR-mediated contributions to phenotype may find the differential selectivity profiles of these compounds experimentally valuable for pathway deconvolution studies.

target selectivity PI3K/mTOR ratio gedatolisib kinase profiling

Optimal Research Applications for PQR514 Based on Validated Differentiation Evidence


OVCAR-3 Ovarian Cancer Xenograft Studies Requiring Lower Compound Consumption and Reduced Dosing Burden

Based on the 8-fold reduction in effective antitumor dose relative to PQR309 in the OVCAR-3 xenograft model, PQR514 is optimally suited for long-term in vivo ovarian cancer studies where compound consumption and repeated dosing logistics represent significant constraints [1]. Researchers can achieve tumor growth suppression at 6.3 mg/kg daily oral dosing, enabling extended treatment protocols with substantially reduced total compound requirements. This economic and logistical advantage is particularly relevant for laboratories conducting large-scale xenograft screens or combination therapy studies involving multiple treatment arms where compound procurement costs scale multiplicatively [1].

Systemic Tumor Models Where Exclusion of CNS-Mediated Confounding Effects Is Critical

PQR514 demonstrates a brain-to-plasma ratio of 0.31 at Cmax, indicating minimal central nervous system penetration . This property makes PQR514 particularly appropriate for systemic tumor models where CNS exposure would otherwise confound interpretation of behavioral, neurological, or toxicity endpoints. Researchers studying peripheral solid tumors (e.g., ovarian, breast, colorectal) who wish to attribute observed phenotypes exclusively to peripheral target engagement should prioritize PQR514 over BBB-penetrant PI3K inhibitors such as buparlisib or pictilisib [2].

PI3K Pathway Deconvolution Studies Requiring PI3Kα-Biased Inhibition with Preserved mTOR Activity

With a 15-fold selectivity for PI3Kα over mTOR (Ki 2.2 nM vs. 33 nM), PQR514 provides a more PI3Kα-biased inhibition profile compared to balanced dual inhibitors like gedatolisib (4-fold selectivity) [3][4]. This differential selectivity enables researchers to experimentally dissect PI3K-isoform-specific signaling contributions from mTOR-mediated feedback and compensatory mechanisms. PQR514 is therefore optimally deployed in studies where the research question specifically requires preferential PI3Kα targeting while maintaining sufficient mTOR activity to avoid complete pathway shutdown—a scenario relevant to understanding resistance mechanisms and adaptive signaling rewiring in oncology models [3].

Broad-Spectrum Cancer Cell Line Profiling and Kinome-Wide Selectivity Validation

PQR514 exhibits a median GI50 of 0.25 µM across 66 tumor cell lines spanning diverse cancer histotypes, coupled with negligible off-target kinase inhibition at 10 µM in KINOMEScan profiling (selectivity score S(10) > 0.99) . This combination of broad anti-proliferative activity and clean kinome selectivity positions PQR514 as an excellent tool compound for multi-cell-line oncology screens where phenotype misattribution due to off-target kinase effects must be minimized. Laboratories conducting cancer dependency mapping, synthetic lethality screens, or PI3K pathway biomarker discovery across heterogeneous cell line panels will benefit from PQR514's well-characterized on-target profile .

Quote Request

Request a Quote for PQR514

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.